
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid, also known as 1-MTPCA, is an organic compound that has been used in a variety of scientific applications, from drug synthesis to biochemical and physiological research. This compound is a derivative of piperidine, a heterocyclic aromatic compound, and is composed of a nitrogen atom, four carbon atoms, and two sulfur atoms. Due to its chemical structure, 1-MTPCA has been found to be a powerful tool in various scientific fields, such as drug synthesis and biochemical research.
Aplicaciones Científicas De Investigación
Atom Economic Synthesis and AChE Inhibitory Activity
Sivakumar et al. (2013) developed an atom economic synthesis method for novel dispiro heterocycles involving 1,3-thiazolone-4-carboxylic acid and piperidine-2-carboxylic acid. The compounds were evaluated for their acetylcholinesterase (AChE) inhibitory activity, highlighting potential therapeutic applications in treating diseases like Alzheimer's. The study found compound 3c to be the most potent with an IC50 value of 1.86 μmol/L (Sivakumar, Ranjith Kumar, Ali, & Choon, 2013).
Aurora Kinase Inhibitor for Cancer Treatment
Research on Aurora kinase inhibitors, as described by ロバート ヘンリー,ジェームズ (2006), involves compounds structurally related to piperidine-4-carboxylic acid. These inhibitors can potentially treat cancer by inhibiting Aurora A, indicating the importance of piperidine derivatives in developing new oncology therapies (ロバート ヘンリー,ジェームズ, 2006).
Antimicrobial Activity of Piperidine Substituted Benzothiazole Derivatives
Shafi, Rajesh, and Senthilkumar (2021) synthesized new piperidine substituted benzothiazole derivatives and evaluated their antimicrobial properties. The study demonstrated that these compounds possess significant antibacterial and antifungal activities, emphasizing the potential of piperidine derivatives in developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).
Synthesis and Biological Properties of Novel Heterocycles
Research by Malinauskienė et al. (2018) explored the synthesis of methyl 2-amino-1,3-selenazole-5-carboxylates with chiral piperidin-2-yl and piperidin-3-yl substituents. This work contributes to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and drug design (Malinauskienė, Kveselytė, Dzedulionytė, Bieliauskas, Burinskas, Sløk, & Šačkus, 2018).
Anticancer Activity of Piperidine-4-carboxylic Acid Derivatives
A study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. The study found compounds with low IC50 values, indicating strong anticancer activity compared to doxorubicin used as a reference, showcasing the potential of piperidine derivatives in cancer therapy (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a broad range of biological activities . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that molecules containing a thiazole ring, like this compound, can behave unpredictably when they enter physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that their action could be influenced by the solvent environment.
Análisis Bioquímico
Biochemical Properties
1-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which are essential for its interaction with biomolecules . The compound’s interactions with enzymes such as topoisomerase II can lead to significant biochemical effects, including DNA double-strand breaks and cell cycle arrest .
Cellular Effects
This compound has been shown to affect various cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with topoisomerase II can result in DNA damage, leading to cell cycle arrest and apoptosis . Additionally, the compound’s potential anti-inflammatory and antimicrobial properties can impact cellular responses to inflammation and infection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The thiazole ring’s ability to undergo electrophilic and nucleophilic substitutions allows it to interact with various enzymes and proteins . For instance, its interaction with topoisomerase II leads to the formation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis . The compound may also inhibit or activate other enzymes, influencing biochemical pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its biological activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound can lead to sustained effects on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including DNA damage and cell death . Threshold effects have been observed, where the compound’s biological activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, its interaction with metabolic enzymes can affect the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its therapeutic and toxic effects . Understanding the compound’s transport and distribution mechanisms is essential for optimizing its use in biomedical applications .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for example, can enhance its interaction with DNA and nuclear proteins, influencing gene expression and cell cycle regulation . Understanding the subcellular localization of the compound is essential for elucidating its molecular mechanisms and optimizing its therapeutic potential .
Propiedades
IUPAC Name |
1-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-7-6-15-10(11-7)12-4-2-3-8(5-12)9(13)14/h6,8H,2-5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQOXDSSWJFEEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCCC(C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

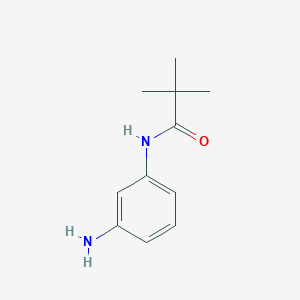
![[6-(2,6-Dimethylmorpholin-4-yl)pyridin-3-yl]methanamine](/img/structure/B1341219.png)
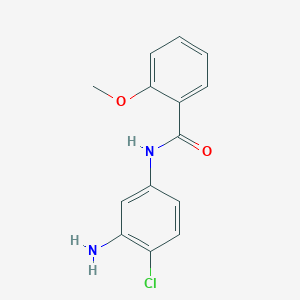
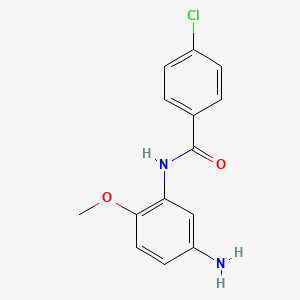
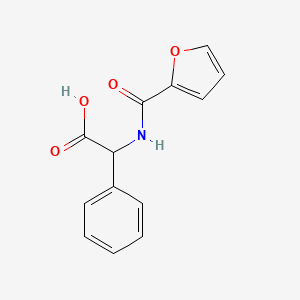
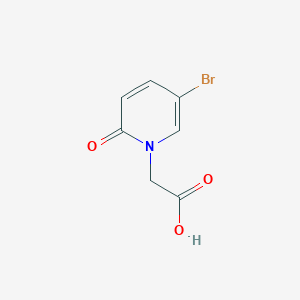
![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)



![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)


